

A Structural and Functional Comparison of N4-Modified Cytidines in RNA

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Compound of Interest

Compound Name: *N(4), N(4), O(2')-trimethylcytidine*

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The landscape of RNA biology and therapeutics is continually expanding, with a growing appreciation for the role of post-transcriptional modifications in regulating RNA function. N4-modified cytidines, a class of epitranscriptomic marks, are emerging as critical players in controlling mRNA stability, translation, and viral replication. This guide provides an objective comparison of key N4-modified cytidines, supported by experimental data, to inform research and development in RNA-based therapeutics.

Comparative Analysis of N4-Modified Cytidines

The primary N4-modified cytidines of interest include the endogenous modification N4-acetylcytidine (ac4C), the structurally similar N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C), and the synthetic antiviral analogue N4-hydroxycytidine (NHC). Each modification imparts distinct structural and functional consequences to the RNA molecule.

N4-acetylcytidine (ac4C)

N4-acetylcytidine is a conserved RNA modification catalyzed by the N-acetyltransferase 10 (NAT10).[1][2] It is found in various RNA species, including mRNA, tRNA, and rRNA.[3][4] In mRNA, ac4C is often located within the coding sequence and has been shown to enhance both mRNA stability and translation efficiency.[1][5][6][7] The presence of ac4C can promote the correct reading of codons during translation.[3] Mechanistically, the acetylation of cytidine by NAT10 can influence codon-anticodon interactions, thereby regulating protein synthesis.[1]

Studies have demonstrated that ablating NAT10 leads to reduced ac4C levels, decreased mRNA stability, and downregulation of target mRNAs.[5][7] Furthermore, ac4C modification is implicated in the cellular stress response, where it promotes the localization of specific mRNAs to stress granules.[8][9]

N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C)

N4-methylation of cytidine, resulting in m4C and m42C, also plays a significant role in RNA function.[10][11] Structural and thermostability studies have revealed that a single methylation (m4C) has a relatively minor effect on the standard Watson-Crick C:G base pair and the overall stability of an RNA duplex.[11][12] In contrast, the double methylation (m42C) is disruptive. It breaks the normal C:G pairing, leading to a wobble-like conformation and a significant decrease in duplex stability.[11][12] This disruption by m42C also reduces the specificity of base pairing, allowing for mismatches with A, T, and C.[11][12] These findings suggest that N4-methylation is a mechanism to fine-tune base pairing specificity, which can impact the fidelity and efficiency of genetic replication and translation.[10][11]

N4-hydroxycytidine (NHC)

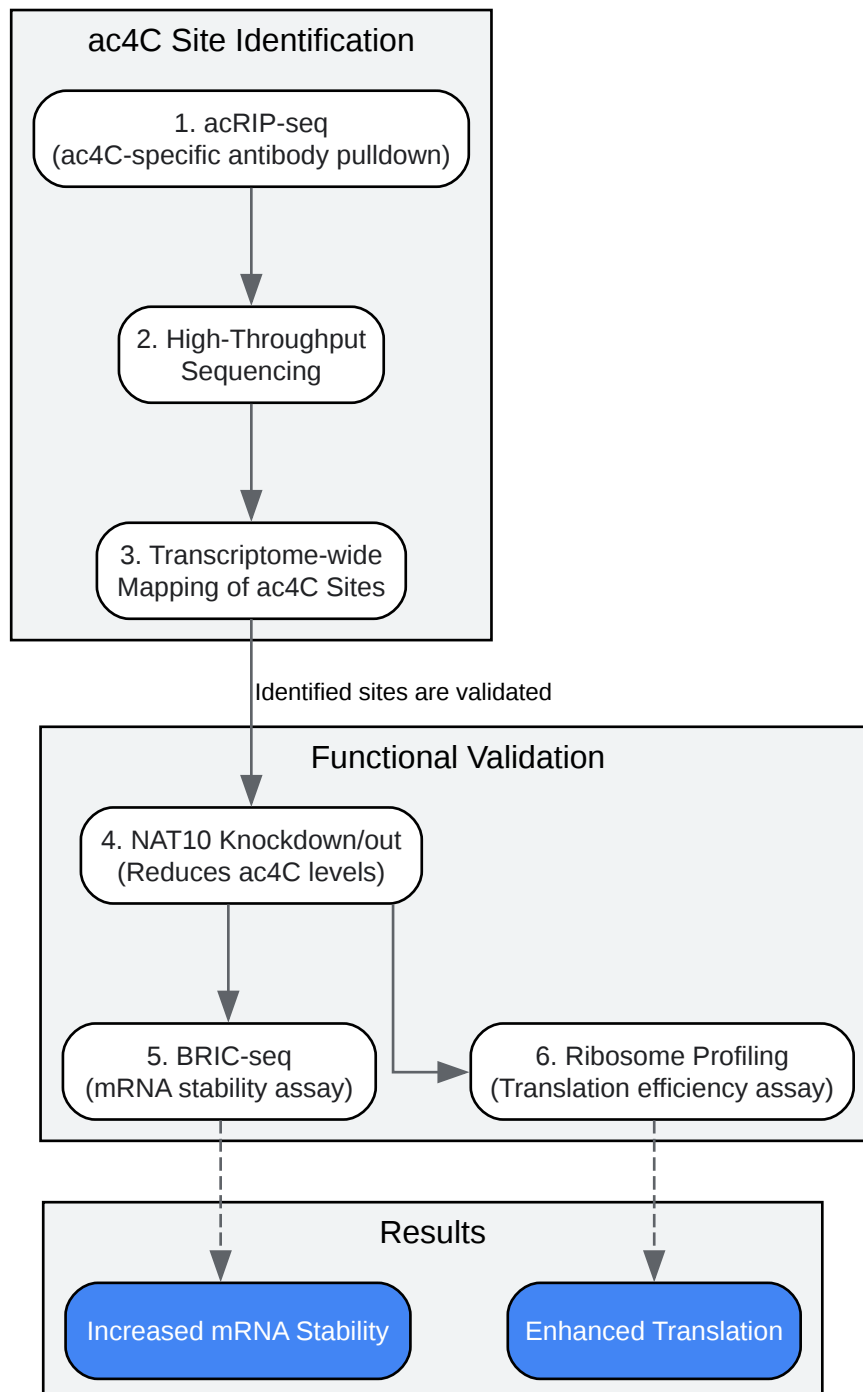
N4-hydroxycytidine is a synthetic ribonucleoside analogue and the active metabolite of the oral antiviral prodrug Molnupiravir.[13][14][15] Unlike the endogenous modifications that regulate cellular processes, NHC's primary function is to act as a potent mutagen against RNA viruses, including SARS-CoV-2.[13][16][17] Once inside a cell, NHC is phosphorylated to its active 5'-triphosphate form (NHC-TP).[13][16] This active form can be incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp).[14] The incorporated NHC is ambiguous in its base-pairing properties; due to tautomerism, it can pair with either guanine or adenine.[14] This leads to an accumulation of G-to-A and C-to-U transition mutations in the viral genome during subsequent replication rounds, a process termed "viral error catastrophe" that ultimately inhibits the production of functional virions.[13][14][17]

Quantitative Data Summary

The following table summarizes the key structural and functional differences between the discussed N4-modified cytidines.

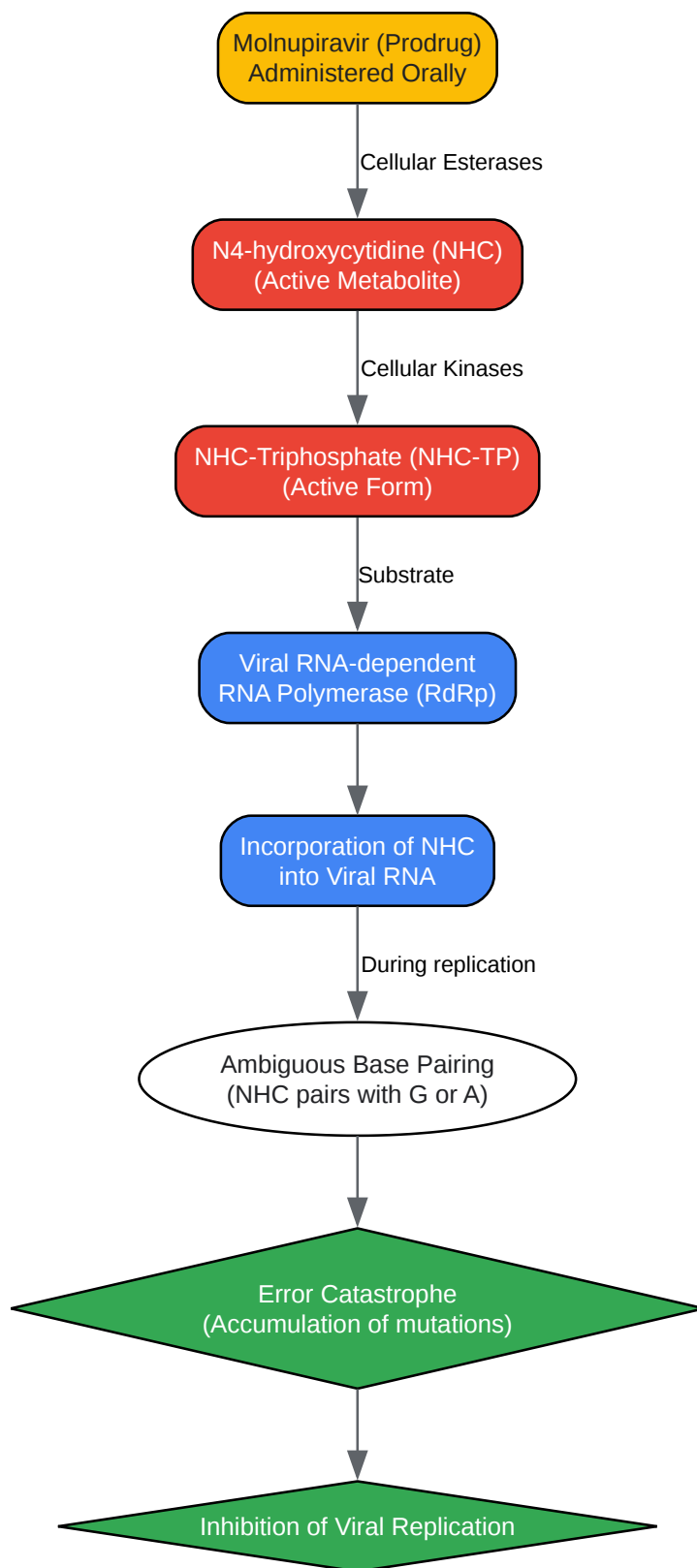
Modification	Chemical Group	Key Enzyme(s)	Effect on RNA Stability	Effect on Translation	Effect on C:G Base Pairing	Primary Application/Role
N4-acetylcytidine (ac4C)	Acetyl (-COCH ₃)	NAT10[1][2]	Increases half-life and stability of target mRNAs.[1][5][6]	Enhances translation efficiency.[3][5][7]	Increases C-G base pair stability.[18]	Endogenous regulation of gene expression, stress response.[3][8][9]
N4-methylcytidine (m4C)	Methyl (-CH ₃)	RNA methyltransferases	Minimal effect on duplex stability.[11][12]	Can affect coding efficiency and fidelity.[10][11]	Retains regular Watson-Crick pairing.[11][12]	Fine-tuning base pairing specificity.[10][11]
N4,N4-dimethylcytidine (m42C)	Two Methyls (-N(CH ₃) ₂)	RNA methyltransferases (e.g., TK2045 in archaea)[19]	Significantly decreases duplex stability.[11][12]	Can inhibit DNA synthesis by some reverse transcriptases.[11]	Disrupts pairing, forms wobble-like structure.[11][12]	Altering RNA structure and base pairing discrimination.[11][12]
N4-hydroxycytidine (NHC)	Hydroxyl (-OH)	Cellular kinases (for activation)[13][16]	N/A (acts on viral genome)	N/A (induces mutations)	Ambiguous; can pair with G or A.[14]	Antiviral therapeutic (active form of Molnupiravir).[13][14][15]

Visualizing Mechanisms and Workflows



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Caption: Workflow for the functional analysis of N4-acetylcytidine (ac4C) in mRNA.



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Caption: Mechanism of action for the antiviral N4-hydroxycytidine (NHC).

Caption: Logical comparison of N4-modification effects on C:G base pairing.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments cited in the comparison of N4-modified cytidines.

UV-Melting Temperature (T_m) Analysis for RNA Duplex Stability

This method is used to determine the thermal stability of RNA duplexes, providing quantitative data on how modifications like m4C and m42C affect base pairing.[\[10\]](#)

- Preparation of RNA Samples:
 - Synthesize and purify complementary RNA oligonucleotides, one of which contains the N4-modification of interest.[\[10\]](#)
 - Dissolve the purified single-stranded RNAs in a buffer solution (e.g., 10 mM sodium phosphate, pH 7.0, containing 100 mM NaCl).[\[10\]](#)
 - Mix equimolar amounts of the complementary strands to achieve a final duplex concentration of approximately 1.5 μM.[\[10\]](#)
- Annealing:
 - Heat the mixed RNA solution to 95°C for 5 minutes to denature any secondary structures.[\[10\]](#)
 - Allow the solution to cool slowly to room temperature to facilitate proper duplex formation.
 - Store the annealed samples at 4°C for at least 2 hours before measurement.[\[10\]](#)
- Data Acquisition:
 - Use a UV-Visible Spectrophotometer equipped with a temperature controller.
 - Monitor the absorbance of the RNA duplex at 260 nm.

- Generate a thermal denaturation curve by increasing the temperature from a low value (e.g., 5°C) to a high value (e.g., 80°C) at a controlled rate (e.g., 0.5°C/min).[10]
- Repeat the heating and cooling cycle multiple times to ensure reproducibility.[10]
- Data Analysis:
 - The melting temperature (T_m) is the temperature at which 50% of the duplex RNA has dissociated into single strands.
 - Determine the T_m by finding the maximum of the first derivative of the melting curve.
 - Compare the T_m of the modified duplex to that of an unmodified control duplex to quantify the effect of the modification on stability.

Workflow for Mapping ac4C via acRIP-seq

acRIP-seq (N4-acetylcytidine RNA immunoprecipitation with sequencing) is a technique used to map the location of ac4C across the transcriptome.[3][5]

- RNA Fragmentation and Immunoprecipitation:
 - Isolate total RNA from the cells or tissue of interest.
 - Fragment the RNA to an appropriate size (e.g., ~100 nucleotides) using chemical or enzymatic methods.
 - Perform immunoprecipitation (IP) using a highly specific anti-ac4C antibody. This antibody will bind to the RNA fragments containing the ac4C modification.
 - Use magnetic beads conjugated to a secondary antibody (e.g., Protein A/G) to capture the antibody-RNA complexes.
 - Wash the beads several times to remove non-specifically bound RNA fragments.
- Library Preparation and Sequencing:
 - Elute the ac4C-containing RNA fragments from the antibody-bead complexes.

- Prepare a sequencing library from the eluted RNA. This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
- Also, prepare a sequencing library from an input control sample (fragmented RNA that did not undergo IP) to account for background and RNA expression levels.
- Perform high-throughput sequencing of both the IP and input libraries.
- Bioinformatic Analysis:
 - Align the sequencing reads to a reference genome or transcriptome.
 - Identify regions that are significantly enriched in the IP sample compared to the input control. These enriched regions, or "peaks," represent the locations of ac4C modifications. [\[3\]](#)
 - Perform motif analysis on the identified peaks to determine if ac4C occurs in a specific sequence context.

Analysis of RNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and precise method to identify and quantify known and novel RNA modifications.

- RNA Isolation and Digestion:
 - Isolate the RNA of interest (e.g., total RNA, rRNA) from the biological sample. [\[19\]](#)
 - Digest the purified RNA down to individual nucleosides using a cocktail of enzymes, such as nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.
- Chromatographic Separation:
 - Inject the resulting nucleoside mixture into a high-performance liquid chromatography (HPLC) system, typically a reverse-phase column.

- Separate the nucleosides based on their physicochemical properties using a gradient of solvents. The canonical and modified nucleosides will elute at different retention times.
- Mass Spectrometry Detection and Analysis:
 - The eluate from the HPLC is directly introduced into a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).
 - The mass spectrometer is operated in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect specific parent-to-fragment ion transitions for each known or suspected modified nucleoside.
 - Identify modified nucleosides by comparing their retention times and mass fragmentation patterns to those of known synthetic standards.[19]
 - Quantify the abundance of each modification relative to the canonical nucleosides (A, U, G, C).

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References

- 1. researchgate.net [researchgate.net]
- 2. The emerging role of RNA modifications in the regulation of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]

- 7. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. N4-Hydroxycytidine | C9H13N3O6 | CID 197020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Small-Molecule Antiviral β -d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. pnas.org [pnas.org]
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